REACTION_CXSMILES
|
[CH2:1]([P:5]([CH2:21][CH2:22][CH2:23][CH3:24])[O:6]C1C=CC(C(C)(C)C)=CC=1C(C)(C)C)[CH2:2][CH2:3][CH3:4].O>C(#N)C>[CH2:1]([PH:5](=[O:6])[CH2:21][CH2:22][CH2:23][CH3:24])[CH2:2][CH2:3][CH3:4]
|
Name
|
2.4-di-tert.-butylphenyl dibutylphosphinite
|
Quantity
|
35 g
|
Type
|
reactant
|
Smiles
|
C(CCC)P(OC1=C(C=C(C=C1)C(C)(C)C)C(C)(C)C)CCCC
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was then stirred at 70° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off in vacuo, 50 ml of water and 100 ml of ethyl acetate
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
CUSTOM
|
Details
|
the phases were separated
|
Type
|
EXTRACTION
|
Details
|
the organic phase was extracted two more times with 50 ml each of water
|
Type
|
CUSTOM
|
Details
|
The combined aqueous phases were evaporated
|
Type
|
DISTILLATION
|
Details
|
the residue distilled in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)P(CCCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.2 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 62.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |